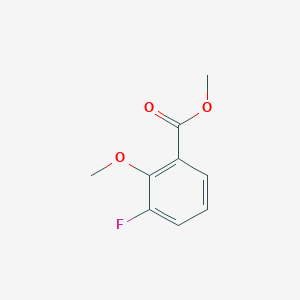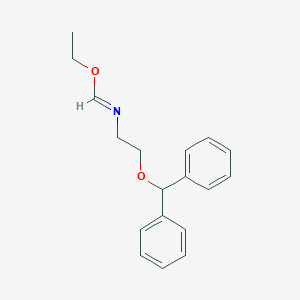
3-Sulfoglucuronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Sulfoglucuronic acid, also known as 3-SGA, is a sulfated carbohydrate that is present in the human body. It is a derivative of glucuronic acid, which is a component of the extracellular matrix. 3-SGA is involved in various biological processes, including cell adhesion, inflammation, and wound healing.
Scientific Research Applications
Biosynthesis in the Nervous System
Research by Chou and Jungalwala (1993) highlights the role of a novel sulfotransferase in the nervous system, responsible for the biosynthesis of sulfoglucuronyl glycolipids (SGGLs). These molecules, which include 3-sulfoglucuronic acid, are crucial in the development of the nervous system. This enzyme specifically transfers sulfate to glucuronyl residues, forming 3-sulfated glucuronyl glycolipids, and plays a distinct role from other sulfotransferases in myelin membrane-specific lipid synthesis (Chou & Jungalwala, 1993).
Catalytic Applications
In the field of green chemistry, sulfonic acid-functionalized metal–organic frameworks (MOF-SO3H) have been studied for their role in transforming fructose into valuable compounds. Chen et al. (2014) demonstrate the efficiency of these catalysts in producing 5-hydroxymethylfurfural (HMF), a key intermediate in biomass carbohydrate valorization. The presence of sulfonic acid groups plays a pivotal role in the catalytic process (Chen et al., 2014).
Reductive Defluorination
In environmental research, sulfite-mediated UV photochemical systems utilizing sulfonates have been used for the reductive defluorination of perfluorooctanoic acid (PFOA). Song et al. (2013) found that sulfites can generate hydrated electrons, leading to the efficient removal and degradation of PFOA, a persistent organic pollutant. This highlights a potential application in water treatment and environmental remediation (Song et al., 2013).
Material Science
In material science, sulfonic acid group-bearing materials like amorphous carbon/mesoporous silica composites have been investigated for their acid-catalytic properties. Nakajima et al. (2009) explored these materials for their potential in catalyzing hydrophobic acid-catalyzed reactions, indicating a potential for diverse industrial applications (Nakajima et al., 2009).
Enzymatic and Chemical Synthesis
The enzymatic and chemical synthesis of compounds like 3-sulfinopropionic acid, which is structurally related to this compound, has been studied by Jollés-Bergeret (1974). This research provides insights into the synthesis processes of sulfonated compounds, which can have various biochemical and industrial applications (Jollés-Bergeret, 1974).
Sulfonic Acid Functionalized Catalysts
Research into sulfonic acid functionalized catalysts, such as those used in biodiesel production, has been conducted by Zhong et al. (2019). They developed a novel hydrophobic arenesulfonic acid functionalized biochar, demonstrating its efficiency in various catalytic reactions. This research shows the potential of sulfonic acid functionalized materials in sustainable and economical catalysis (Zhong et al., 2019).
Mass Spectrometry in Protein Analysis
Friess and Zenobi (2001) investigated the binding of sulfonates to arginine residues in proteins using mass spectrometry. This study highlights the potential of sulfonates in providing information about the surface structure of proteins, which can be valuable in proteomics and biochemical research (Friess & Zenobi, 2001).
properties
CAS RN |
110231-93-1 |
|---|---|
Molecular Formula |
C6H10O10S |
Molecular Weight |
274.2 g/mol |
IUPAC Name |
(2S,3R,4S,5R)-2,3,5-trihydroxy-6-oxo-4-sulfooxyhexanoic acid |
InChI |
InChI=1S/C6H10O10S/c7-1-2(8)5(16-17(13,14)15)3(9)4(10)6(11)12/h1-5,8-10H,(H,11,12)(H,13,14,15)/t2-,3+,4-,5+/m0/s1 |
InChI Key |
DLJXFFATZRGSBR-SKNVOMKLSA-N |
Isomeric SMILES |
C(=O)[C@@H]([C@H]([C@@H]([C@@H](C(=O)O)O)O)OS(=O)(=O)O)O |
SMILES |
C(=O)C(C(C(C(C(=O)O)O)O)OS(=O)(=O)O)O |
Canonical SMILES |
C(=O)C(C(C(C(C(=O)O)O)O)OS(=O)(=O)O)O |
synonyms |
3-sulfoglucuronic acid glucuronate 3-sulfate glucuronic acid 3-sulfate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



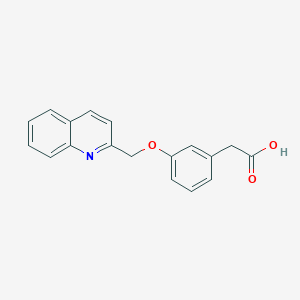

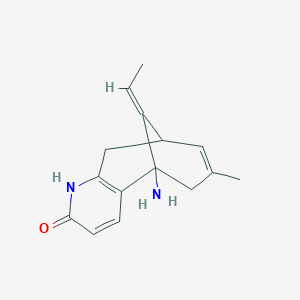
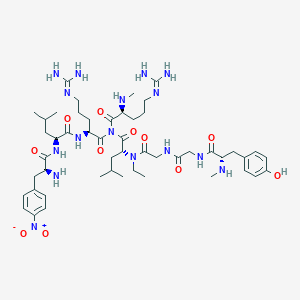
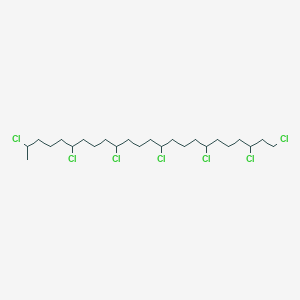


![5-Ethylbicyclo[2.2.2]oct-2-ene](/img/structure/B25764.png)
